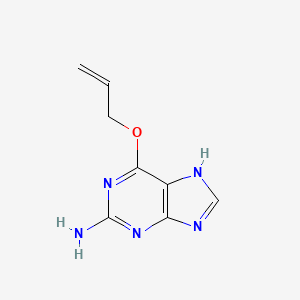
9H-PURIN-2-AMINE,6-(2-PROPEN-1-YLOXY)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-PURIN-2-AMINE,6-(2-PROPEN-1-YLOXY)- typically involves the reaction of 2-amino-6-chloropurine with allyl alcohol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the substitution of the chlorine atom with the allyloxy group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
9H-PURIN-2-AMINE,6-(2-PROPEN-1-YLOXY)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require bases like sodium hydroxide or catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
9H-PURIN-2-AMINE,6-(2-PROPEN-1-YLOXY)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential role in biological processes and interactions with nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 9H-PURIN-2-AMINE,6-(2-PROPEN-1-YLOXY)- involves its interaction with molecular targets such as enzymes and nucleic acids. It can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-PURIN-6-AMINE,9-(2-PROPEN-1-YL)-: This compound has a similar structure but with different substitution patterns.
9H-PURIN-6-AMINE,2-CHLORO-N,9-DI-2-PROPEN-1-YL-: Another related compound with additional chlorine and allyl groups.
Uniqueness
9H-PURIN-2-AMINE,6-(2-PROPEN-1-YLOXY)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its allyloxy group allows for unique interactions and reactivity compared to other purine derivatives .
Eigenschaften
CAS-Nummer |
50663-54-2 |
|---|---|
Molekularformel |
C8H9N5O |
Molekulargewicht |
191.19 g/mol |
IUPAC-Name |
6-prop-2-enoxy-7H-purin-2-amine |
InChI |
InChI=1S/C8H9N5O/c1-2-3-14-7-5-6(11-4-10-5)12-8(9)13-7/h2,4H,1,3H2,(H3,9,10,11,12,13) |
InChI-Schlüssel |
HJMGFQNIHIHSCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=NC(=NC2=C1NC=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















